Cas no 851947-84-7 (ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- AB00670221-01
- SR-01000128314-1
- SR-01000128314
- F0641-0135
- ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590061
- 851947-84-7
- ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
-
- インチ: 1S/C21H23N3O4S/c1-6-28-19(26)16-14-11-29-17(22-20(27)21(3,4)5)15(14)18(25)24(23-16)13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3,(H,22,27)
- InChIKey: APZZLWFZPHJXNT-UHFFFAOYSA-N
- ほほえんだ: S1C=C2C(C(=O)OCC)=NN(C3C=CC(C)=CC=3)C(C2=C1NC(C(C)(C)C)=O)=O
計算された属性
- せいみつぶんしりょう: 413.14092740g/mol
- どういたいしつりょう: 413.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 695
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0135-20mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-2mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-20μmol |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-15mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-2μmol |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-3mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-4mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-25mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-1mg |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0641-0135-5μmol |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851947-84-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylateに関する追加情報
Professional Introduction to Ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate (CAS No. 851947-84-7)
Ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate, identified by its CAS number 851947-84-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and biological activity, making it a subject of intense research interest.
The molecular structure of this compound features a thieno[3,4-d]pyridazine core, which is a fused ring system consisting of a thiophene ring connected to a pyridazine ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its potential biological interactions. The presence of an amide group at the 5-position and an ester group at the 1-position further enhances its chemical reactivity and functional diversity.
One of the most compelling aspects of Ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate is its potential as a pharmacological agent. Recent studies have highlighted the importance of thieno[3,4-d]pyridazine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various preclinical models due to their ability to interact with multiple biological targets.
In particular, the amide functionality at the 5-position of this molecule suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in inflammatory pathways. The 4-methylphenyl substituent at the 3-position adds another layer of complexity, potentially influencing both the solubility and bioavailability of the compound. These structural features make it an attractive candidate for further investigation in drug discovery programs.
The ester group at the 1-position not only contributes to the overall stability of the molecule but also provides a site for chemical modification. This allows researchers to explore different derivatives with tailored biological properties. Such modifications are crucial in optimizing drug candidates for efficacy and safety profiles.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like Ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate. Molecular docking studies have been instrumental in identifying potential binding interactions with target proteins. These studies have revealed that the compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed chemists to produce increasingly complex molecules with greater precision. This has been particularly important for thieno[3,4-d]pyridazine derivatives, where subtle structural changes can significantly impact biological activity.
In addition to its potential as a pharmacological agent, Ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate has applications in chemical biology research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and developing new synthetic methodologies. Researchers are exploring its use as an intermediate in the synthesis of more complex heterocyclic compounds.
The growing interest in thieno[3,4-d]pyridazine derivatives is reflected in the increasing number of patents and publications dedicated to this class of compounds. Companies and academic institutions are investing significant resources into developing new derivatives with improved pharmacological properties. Ethyl 5-(2,2-dimethylpropanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate stands out as one of the promising candidates that warrant further exploration.
The future prospects for this compound are bright, with ongoing research aimed at uncovering its full potential. As computational methods improve and synthetic techniques become more sophisticated, scientists will be able to design and produce even more complex derivatives. This will undoubtedly lead to new breakthroughs in drug discovery and therapeutic development.
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